molecular formula C17H18N6O2 B12171546 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[2-(pyridin-2-yl)ethyl]acetamide

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[2-(pyridin-2-yl)ethyl]acetamide

Cat. No.: B12171546
M. Wt: 338.4 g/mol
InChI Key: JFPZUQWKVRZXAU-UHFFFAOYSA-N
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Description

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[2-(pyridin-2-yl)ethyl]acetamide is a synthetic organic compound that features a tetrazole ring, a phenoxy group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[2-(pyridin-2-yl)ethyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, which can be synthesized from nitriles through cycloaddition reactions with azides under acidic or basic conditions. The phenoxy group is then introduced via nucleophilic substitution reactions. The final step involves coupling the tetrazole-phenoxy intermediate with a pyridine derivative using amide bond formation reactions, often facilitated by coupling agents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[2-(pyridin-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring yields tetrazole N-oxides, while reduction of a nitro group results in the corresponding amine .

Scientific Research Applications

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[2-(pyridin-2-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[2-(pyridin-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the phenoxy and pyridine groups can participate in π-π stacking interactions and hydrogen bonding. These interactions enable the compound to modulate the activity of enzymes, receptors, and other proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[2-(pyridin-2-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring enhances its ability to interact with biological targets, while the phenoxy and pyridine groups contribute to its stability and reactivity .

Properties

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-[4-(2-methyltetrazol-5-yl)phenoxy]-N-(2-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C17H18N6O2/c1-23-21-17(20-22-23)13-5-7-15(8-6-13)25-12-16(24)19-11-9-14-4-2-3-10-18-14/h2-8,10H,9,11-12H2,1H3,(H,19,24)

InChI Key

JFPZUQWKVRZXAU-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=N3

Origin of Product

United States

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